![molecular formula C11H15BrClNO2 B3142350 Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride CAS No. 502841-89-6](/img/structure/B3142350.png)
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 . It is stored at a temperature of 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is 1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride has a molecular weight of 308.6 . It is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .Scientific Research Applications
Anti-Gastric Cancer Activity
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride: has been investigated for its potential anti-gastric cancer properties. Researchers have synthesized this compound using a multiple-step route and characterized it through techniques such as IR spectroscopy, ^1H NMR, and single crystal X-ray crystallography . Further studies are needed to explore its efficacy and mechanisms of action against gastric cancer cells.
In Vitro Antitubercular Activity
Derivatives of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride , prepared from pyridine and indole, have been evaluated for their in vitro antitubercular activity. These compounds were tested against H₃₇Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis). The results suggest potential antimycobacterial properties, making them interesting candidates for further investigation .
Heterocyclic Compound Design
Researchers have designed novel heterocyclic compounds based on Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride . For instance, a compound containing an amide group and a pyridine moiety was synthesized using a starting material derived from 4-(methylamino)-3-nitrobenzoic acid. The compound was characterized using various analytical techniques, highlighting its structural features and potential applications .
In Vitro Studies
In-vitro studies involving this compound have been conducted in controlled laboratory settings using cells or tissues. These studies aim to explore its biological effects, including potential pharmacological activities and interactions.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGCVVSKMQJDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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